Product packaging for 4,4-dimethoxy-3-methylbut-1-yne(Cat. No.:CAS No. 100514-52-1)

4,4-dimethoxy-3-methylbut-1-yne

Cat. No.: B6602697
CAS No.: 100514-52-1
M. Wt: 128.17 g/mol
InChI Key: MOOKWNBBUYLCNY-UHFFFAOYSA-N
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Description

Significance of Alkynyl Systems in Modern Organic Synthesis

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. nih.gov Their high degree of unsaturation and the linear geometry of the sp-hybridized carbons confer unique reactivity. The two orthogonal π-bonds in an alkyne can be selectively functionalized, allowing for the construction of a wide array of molecular frameworks. nih.gov

Alkynes participate in a vast range of chemical reactions, including:

Addition Reactions: Alkynes readily undergo addition of various reagents across the triple bond, such as hydrogenation, halogenation, and hydrohalogenation, to yield alkenes and alkanes. nih.gov

Cycloaddition Reactions: They are excellent partners in cycloaddition reactions, most notably the [3+2] cycloaddition with azides (a key example of "click chemistry") and [4+2] cycloadditions (Diels-Alder reactions), to form heterocyclic and carbocyclic systems.

Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Negishi couplings, utilize terminal alkynes to form new carbon-carbon bonds with high precision.

Alkynylation Reactions: The acidic proton of a terminal alkyne can be removed by a strong base to form a metal acetylide, a potent nucleophile that can react with electrophiles like aldehydes and ketones in alkynylation reactions. wikipedia.org

The versatility of alkynes makes them indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov

The Role of Acetals as Versatile Protecting and Masking Groups for Carbonyls

Acetals are derivatives of aldehydes or ketones formed by the reaction with two equivalents of an alcohol. They are of immense importance in organic synthesis, primarily as protecting groups for carbonyl functionalities. The key characteristic of acetals is their stability under basic and nucleophilic conditions, while being readily cleaved back to the parent carbonyl compound under acidic conditions.

This stability profile allows chemists to perform reactions on other parts of a molecule that would otherwise be incompatible with a reactive carbonyl group. For instance, the use of powerful nucleophiles like Grignard reagents or reducing agents like lithium aluminum hydride can be carried out in the presence of an acetal-protected carbonyl without affecting it. Once the desired transformation is complete, the acetal (B89532) can be easily removed, revealing the original carbonyl group. The dimethyl acetal is a common and simple acyclic protecting group.

4,4-Dimethoxy-3-methylbut-1-yne as a Bifunctional Synthon: Bridging Alkyne and Masked Carbonyl Reactivity

This compound, with its CAS number 100514-52-1, embodies the concept of a bifunctional synthon. sigmaaldrich.com A synthon is an idealized fragment, usually a cation or an anion, that assists in the planning of a synthesis. This particular molecule can be viewed as a synthetic equivalent of two distinct synthons: a propargyl anion and a β-formyl ethyl cation.

The terminal alkyne allows for deprotonation and subsequent nucleophilic attack on various electrophiles, while the dimethyl acetal masks a reactive aldehyde functionality. This dual nature enables a stepwise or tandem reaction sequence where each functional group can be manipulated independently. The methyl group at the 3-position introduces a chiral center, which could potentially be exploited in asymmetric synthesis, and also provides steric and electronic differentiation compared to its unmethylated counterpart, 4,4-dimethoxybut-1-yne (B1619715).

Due to a scarcity of specific research on this compound, much of its potential is inferred from the extensive studies on 4,4-dimethoxybut-1-yne. This analog is a well-documented difunctional building block used in the synthesis of heterocycles, functionalized alkenes, carbohydrates, and polyketides. orgsyn.org

Overview of Research Trajectories for Alkynyl Acetals in Academic Research

Research involving alkynyl acetals has generally focused on their utility as versatile building blocks in the synthesis of complex molecules. The ability to unmask the acetal to an aldehyde at a desired step allows for a range of subsequent transformations, such as Wittig reactions, reductive aminations, or further oxidation to a carboxylic acid.

The alkyne moiety can be engaged in a variety of transformations prior to or after the deprotection of the acetal. For example, intramolecular cyclization reactions catalyzed by transition metals like gold or silver have been employed to construct complex cyclic systems from substrates derived from alkynyl acetals. acs.org Furthermore, the development of stereoselective reactions involving chiral alkynyl acetals is an area of growing interest, aiming to control the stereochemistry of the final products. While specific research on this compound is limited, the broader research on alkynyl acetals indicates a promising future for this class of compounds in the development of novel synthetic methodologies.

Compound Data

Below are tables detailing some of the known physical and spectroscopic properties of this compound and its more extensively studied analog, 4,4-dimethoxybut-1-yne.

Table 1: Physical and Chemical Properties

PropertyThis compound4,4-dimethoxybut-1-yne
CAS Number 100514-52-1 sigmaaldrich.com89332-69-4
Molecular Formula C₇H₁₂O₂C₆H₁₀O₂
Molecular Weight 128.17 g/mol sigmaaldrich.com114.14 g/mol orgsyn.org
Boiling Point Not available62-67 °C at 75 mmHg orgsyn.org
Purity 95% (as per commercial supplier) sigmaaldrich.comNot applicable

Table 2: Spectroscopic Data for 4,4-dimethoxybut-1-yne

Spectroscopic TechniqueData for 4,4-dimethoxybut-1-yne orgsyn.org
¹H NMR (600 MHz, CDCl₃) δ 4.55 (t, J = 5.6 Hz, 1H), 3.38 (s, 6H), 2.53 (dd, J = 5.6, 2.7 Hz, 2H), 2.03 (t, J = 2.7 Hz, 1H)
¹³C NMR (150 MHz, CDCl₃) δ 102.3, 79.3, 70.2, 53.4, 23.7
IR (cm⁻¹) 3289, 2938, 2834, 2124, 1447, 1423, 1362, 1240, 1192, 1120, 1064
HRMS (ESI) m/z calcd for C₆H₁₀O₂Na [M+Na]⁺ 137.0573, found 137.0573

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B6602697 4,4-dimethoxy-3-methylbut-1-yne CAS No. 100514-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethoxy-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-6(2)7(8-3)9-4/h1,6-7H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOKWNBBUYLCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4,4 Dimethoxy 3 Methylbut 1 Yne and Analogues

Exploration of Direct Synthetic Routes for 4,4-Dimethoxy-3-methylbut-1-yne

Direct synthetic routes to this compound focus on constructing the molecule through key bond formations, including carbon-carbon bond formation via alkylation and the formation of the acetal (B89532) functional group.

Alkylation and Functionalization Strategies

Alkylation of terminal alkynes is a fundamental method for elaborating carbon chains. In principle, this compound could be synthesized by the methylation of a deprotonated 4,4-dimethoxybut-1-yne (B1619715). This strategy involves the treatment of the terminal alkyne with a strong base, such as an organolithium reagent or sodium amide, to generate a nucleophilic acetylide. Subsequent reaction with a methylating agent like methyl iodide would yield the target compound.

Alternatively, an alkylation approach can be used to construct the carbon backbone of the unmethylated analogue, 4,4-dimethoxybut-1-yne. One of the earliest reported methods involved the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal. orgsyn.org However, this specific route was reported to suffer from low yields and difficulties in separating the desired product from unreacted starting material. orgsyn.org

A more general and convenient method for the synthesis of terminal alkynes involves the alkylation of alkyne anions. This is typically practical only with methyl and primary halides due to the strong basicity of the acetylide, which can cause elimination reactions with secondary and tertiary halides.

Acetalization of Precursor Carbonyl Compounds

A common and effective strategy for synthesizing acetals is the direct acetalization of a corresponding carbonyl compound. For this compound, the logical precursor would be 3-methyl-1-butyn-4-al or a related ketone. The acetalization is typically achieved by reacting the carbonyl compound with an excess of methanol (B129727) under acidic conditions. A variety of acid catalysts, including Brønsted acids like hydrochloric acid or Lewis acids, can be employed. To drive the reaction equilibrium towards the acetal product, water must be removed, often accomplished by using a dehydrating agent or through azeotropic distillation.

A highly effective method for acetalization involves the use of trimethyl orthoformate, which acts as both a reagent and a water scavenger. The reaction of an aldehyde or ketone with methanol and trimethyl orthoformate in the presence of a catalytic amount of acid provides the corresponding dimethyl acetal in high yield. This method is compatible with a wide range of substrates, including those with acid-sensitive functional groups.

The synthesis of the required alkynyl aldehyde or ketone precursor can be achieved through various methods, such as the oxidation of the corresponding propargylic alcohol. For instance, (rac)-4-triisopropylsilyl-3-butyn-2-ol can be synthesized by reacting lithiated triisopropylsilylacetylene with acetaldehyde. orgsyn.org Subsequent oxidation of this alcohol with manganese dioxide (MnO₂) furnishes the corresponding ketone, 4-triisopropylsilyl-3-butyn-2-one, which could then undergo acetalization. orgsyn.org

Synthesis of Related Alkynyl Acetals and Propargylic Precursors

The synthesis of alkynyl acetals is often accomplished through the use of organometallic reagents, which allows for the efficient construction of the required carbon framework. Propargyl halides also serve as crucial precursors in multi-step synthetic sequences.

Organometallic Reagent-Mediated Syntheses (e.g., Aluminum, Magnesium, Zinc derivatives with orthoformates)

A robust and widely applied method for synthesizing 4,4-dialkoxybut-1-ynes involves the reaction of propargylic organometallic compounds with orthoformate esters. orgsyn.org While organomagnesium (Grignard), organozinc, and organoaluminum reagents have all been explored, organoaluminum reagents have demonstrated superior efficacy in certain cases.

A detailed procedure published in Organic Syntheses describes the preparation of 4,4-dimethoxybut-1-yne using an organoaluminum reagent derived from propargyl bromide. orgsyn.org In this process, aluminum powder is activated with a catalytic amount of mercury(II) chloride. The subsequent reaction with propargyl bromide in diethyl ether generates the corresponding propargylaluminum reagent. This intermediate is then reacted with trimethyl orthoformate to yield 4,4-dimethoxybut-1-yne in good yield (77-79%). orgsyn.org This method is considered superior to routes involving organomagnesium or organozinc compounds for this specific transformation. orgsyn.org The synthesis of the target compound, this compound, could be envisioned using the same strategy, starting with a methylated propargyl halide such as 1-bromo-2-butyne.

Grignard reagents are also effective. The reaction of propargylmagnesium bromide with certain mixed orthoformates, such as phenyl diethyl orthoformate, can proceed at room temperature to produce the corresponding alkynyl acetal. orgsyn.org For example, 4,4-diethoxybut-1-yne (B2475238) was synthesized in 55% yield using this approach. orgsyn.org

The table below summarizes findings for the synthesis of the unmethylated analogue, 4,4-diethoxybut-1-yne, using different organometallic reagents and orthoformates.

Organometallic Reagent SourceOrthoformate DerivativeProductYieldReference
Propargyl Bromide (via Al)Acetyl diethyl orthoformate4,4-Diethoxybut-1-yne74% orgsyn.org
Propargyl Bromide (via Mg)Phenyl diethyl orthoformate4,4-Diethoxybut-1-yne55% orgsyn.org

Propargyl Halide Coupling Reactions in Synthetic Sequences

Propargyl halides are versatile building blocks in organic synthesis. They can participate in various coupling reactions to form more complex structures, which can then be further manipulated to yield target molecules like alkynyl acetals. For instance, a propargyl halide can be coupled with a suitable nucleophile to introduce the necessary carbon skeleton. The resulting intermediate can then undergo functional group transformations, such as oxidation followed by acetalization, to arrive at the final product.

The propargylation of carbonyl compounds is a fundamental C-C bond-forming reaction that produces homopropargylic alcohols, which are precursors to many other compounds. nih.gov Significant progress has been made in developing catalytic and stereoselective methods for these reactions. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in Academic Contexts

The optimization of reaction conditions is crucial for maximizing yields, minimizing side products, and ensuring the practicality and scalability of a synthetic route. For the synthesis of alkynyl acetals and related propargylic compounds, key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

In the context of propargylation reactions, extensive optimization studies have been conducted. For example, in the dual photoredox and diruthenium-catalyzed propargylic substitution, various parameters were screened to achieve high yields and enantioselectivity. researchgate.net Similarly, the optimization of the Nicholas reaction for the propargylation of alcohols revealed that in-situ formation of the cobalt-propargyl alcohol complex followed by the addition of the substrate and a Lewis acid (BF₃·OEt₂) provided the highest yields. nih.gov Shortened reaction times were also found to be beneficial in some cases to prevent product decomposition. nih.gov

For Fe(III)-catalyzed propargylation, screening of solvents like CH₂Cl₂, THF, DMF, and DMSO showed them to be inappropriate, with acetonitrile (B52724) (CH₃CN) providing the best results. rsc.org Catalyst loading is another critical factor, with 5 mol% often being optimal for many copper-catalyzed propargylic substitution reactions. rsc.org

The table below provides examples of optimized conditions for related propargylation reactions.

Reaction TypeKey Optimization Parameter(s)Optimal Condition(s)ResultReference
Radical Carbonyl PropargylationPhotocatalyst, Metal Co-catalystPC-1 (1 mol%), CrCl₃ (10 mol%)Improved yield researchgate.net
Nicholas Reaction (Propargylation of Alcohol)Reagent Addition Sequence, TemperatureIn-situ complex formation, -40°C to 0°C60% yield nih.gov
Fe(III)-catalyzed PropargylationSolvent, Catalyst LoadingCH₃CN, 50 mol% FeCl₃Highest yield achieved rsc.org
Asymmetric Propargylation of AldehydesLigand, SolventChiral phospholane (B1222863) ligands, TolueneHigh efficiency and enantioselectivity researchgate.net

Lack of Specific Research Data Hinders Detailed Synthesis Analysis of this compound

This absence of specific data prevents a detailed analysis of the synthetic methodologies for this compound as requested. An article focusing on catalyst systems, solvent and temperature effects, and stoichiometric versus catalytic control would require specific research findings that are currently unavailable.

General synthetic strategies for analogous compounds can provide a hypothetical framework, but a scientifically accurate article dedicated solely to this compound cannot be generated at this time due to the lack of specific empirical data in the reviewed literature. Further research and publication on the synthesis of this specific compound are needed to enable a detailed discussion of its synthetic methodologies.

Advanced Reaction Pathways and Mechanistic Investigations Involving 4,4 Dimethoxy 3 Methylbut 1 Yne and Its Derivatives

Investigations into Alkyne Reactivity and Transformations

The terminal alkyne in 4,4-dimethoxy-3-methylbut-1-yne is a site of rich chemical reactivity, amenable to both additions and cycloadditions.

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

While specific studies detailing the electrophilic and nucleophilic additions directly to this compound are not extensively documented in the provided search results, the general reactivity of alkynes provides a framework for understanding these potential transformations. Electrophilic additions to alkynes, such as hydrohalogenation or hydration, typically proceed through a vinyl carbocation intermediate. The presence of the adjacent chiral center bearing two methoxy (B1213986) groups could influence the stereochemical outcome of such additions.

Nucleophilic additions to terminal alkynes are also a fundamental class of reactions. nih.gov These reactions often require activation of the alkyne, for instance, through the formation of a metal acetylide. The resulting nucleophilic carbon can then participate in reactions with various electrophiles.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other Click Chemistry applications)

The terminal alkyne of this compound and its derivatives makes it an excellent substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The CuAAC reaction is prized for its reliability, broad functional group tolerance, and straightforward execution. nih.govrsc.org

The mechanism of the CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. nih.gov This process is significantly accelerated by the copper catalyst, leading exclusively to the 1,4-regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species. beilstein-journals.org

The versatility of the CuAAC has led to its widespread use in various fields, including medicinal chemistry, materials science, and bioconjugation. rsc.orgnih.gov For instance, derivatives of this compound could be incorporated into larger molecules and subsequently functionalized using this powerful ligation chemistry.

Beyond the well-established CuAAC, the alkyne functionality can participate in other types of cycloadditions, such as [4+1] cycloadditions with isocyanides, offering pathways to other heterocyclic systems. rsc.org

Studies on Acetal (B89532) Functionality Transformations

The dimethyl acetal group in this compound serves as a protected form of a carbonyl group. This functionality can be unmasked under specific conditions, revealing a ketone that can undergo further reactions.

Acid-Catalyzed Unmasking of Carbonyl Groups and Subsequent Reactions

The acetal group can be hydrolyzed under acidic conditions to reveal the corresponding carbonyl compound. This deprotection step is a common strategy in multi-step syntheses. Once unmasked, the resulting ketone can participate in a wide array of subsequent reactions, including but not limited to, nucleophilic additions, reductions, and condensations.

Role in Intramolecular Cyclizations and Rearrangements (e.g., Claisen rearrangement/cyclization reactions)

The acetal functionality, or the carbonyl group it protects, can play a crucial role in directing intramolecular cyclizations and rearrangements. One of the most significant of these is the Claisen rearrangement. wikipedia.orgorganic-chemistry.org The classic Claisen rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgbyjus.com

While a direct Claisen rearrangement of this compound itself is not described, derivatives of this compound can be envisioned to participate in variations of this reaction. For example, if the alkyne is converted to an allylic alcohol, this could then be used in a Johnson-Claisen rearrangement with an orthoester to yield a γ,δ-unsaturated ester. wikipedia.org This rearrangement is often catalyzed by a weak acid and may require elevated temperatures. wikipedia.org

The stereochemistry of the Claisen rearrangement is highly controlled, proceeding through a chair-like transition state. organic-chemistry.org This stereospecificity makes it a powerful tool in asymmetric synthesis. The acetal or the derived carbonyl group can influence the conformation of the transition state, thereby directing the stereochemical outcome of the rearrangement.

Catalytic Strategies and Mechanistic Insights

The reactions involving this compound and its derivatives often rely on catalysis to achieve high efficiency and selectivity.

In the context of CuAAC, extensive research has focused on understanding the mechanism and developing more effective copper catalysts. While mixtures of copper salts and additives are commonly used, the precise structure of the catalytically active species has been a subject of investigation due to the complex aggregation chemistry of copper(I) acetylide complexes. beilstein-journals.org The development of well-defined molecular copper(I) catalysts offers the potential for greater control over the reaction and a deeper mechanistic understanding. beilstein-journals.org

For Claisen rearrangements, while thermal conditions are often sufficient, catalysis can play a role in accelerating the reaction and lowering the required temperature. organic-chemistry.orgmasterorganicchemistry.com Lewis acids have been shown to catalyze certain Claisen rearrangements. byjus.com Furthermore, enzymatic catalysis of Claisen rearrangements, such as the rearrangement of chorismate to prephenate by chorismate mutase, demonstrates the potential for highly efficient and selective transformations under mild conditions. masterorganicchemistry.com

The study of these catalytic strategies not only improves the practical application of these reactions but also provides fundamental insights into the reaction mechanisms, enabling the design of new and improved synthetic methodologies.

Transition Metal-Catalyzed Processes

Rhodium(III)-Catalyzed Annulations:

While direct studies on the rhodium(III)-catalyzed annulation of this compound are not extensively documented in publicly available literature, the broader field of Rh(III)-catalyzed C-H activation and annulation with alkynes provides a fertile ground for predicting its behavior. These reactions typically proceed via a C-H activation step, followed by alkyne insertion and subsequent cyclization. For instance, Rh(III)-catalyzed annulations of N-phenoxyacetamides with α,β-unsaturated aldehydes have been shown to produce 1,2-oxazepines through a [4+3] annulation pathway. nih.gov Similarly, the reaction of pyridin-2(1H)-ones with alkynes, catalyzed by Rh(III), yields highly functionalized 4H-quinolizin-4-ones via a double C-H activation mechanism. nih.gov

In the context of this compound, a hypothetical Rh(III)-catalyzed annulation with a suitable coupling partner, such as an N-substituted indole, could potentially proceed through initial C-H activation of the indole, followed by migratory insertion of the alkyne. The presence of the sterically demanding quaternary carbon adjacent to the alkyne would likely influence the regioselectivity of the insertion. The reaction's success would hinge on factors like the choice of the directing group on the coupling partner and the reaction conditions.

Gold-Catalyzed O-H Bond Additions to Unsaturated Systems:

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. The addition of O-H bonds, from water or alcohols, to alkynes is a fundamental transformation in this area. acs.orgnih.gov Gold(I) complexes are particularly effective for the activation of alkynes under homogeneous conditions. nih.gov The high π-acidity and low oxophilicity of cationic gold complexes allow them to activate unsaturated carbon-carbon bonds even in the presence of oxygen-containing functional groups. nih.gov

For a substrate like this compound, gold-catalyzed hydration would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initially formed enol. The bulky dimethyl acetal group could potentially influence the rate of reaction but is unlikely to alter the fundamental regiochemical outcome, which is primarily dictated by the electronic properties of the alkyne.

Furthermore, intramolecular O-H additions are a powerful tool for the synthesis of oxygen heterocycles. While this compound itself does not possess an appropriately positioned hydroxyl group for intramolecular cyclization, its derivatives could be designed to undergo such transformations. For example, a related alkynol could undergo gold-catalyzed cyclization to form substituted furans or pyrans. nih.gov The efficiency of such gold-catalyzed cycloisomerization has been demonstrated even with hindered internal alkynes. mdpi.com

Role of Ligands and Co-catalysts in Directing Regioselectivity and Stereoselectivity

The outcome of transition metal-catalyzed reactions is profoundly influenced by the choice of ligands and co-catalysts. These components can steer the reaction towards a specific regio- or stereoisomer by modifying the steric and electronic environment of the metal center.

In rhodium-catalyzed reactions, the ligand can play a crucial role in controlling regioselectivity. For instance, in the palladium-catalyzed heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of specific phosphine (B1218219) ligands, such as PAd2nBu, allows for the overriding of the inherent substrate bias and provides access to complementary regioisomers of 3-substituted indolines. nih.gov Computational studies have shown that in palladium-catalyzed cross-coupling reactions, the nature of the ligand can reverse the regioselectivity of C-O versus C-Cl bond insertion. nih.gov While specific studies on this compound are lacking, it is reasonable to extrapolate that a judicious choice of phosphine or cyclopentadienyl-type ligands could be employed to control the regioselectivity of its annulation reactions.

In gold-catalyzed transformations, ligands can also influence regiochemistry. For example, in certain gold(I)-catalyzed cycloaddition reactions, the regiochemistry of the product is controlled by the ligand. The use of polarized, unsymmetrical alkynes, such as ynol ethers, has been shown to exhibit regioselective reactivity in transition metal-catalyzed migratory insertion processes, offering a pathway to control alkyne annulations. du.edu The strong inductive effect of substituents on the alkyne, such as a trifluoromethyl group, can also exert a powerful directing effect in gold-catalyzed additions. rsc.org

Co-catalysts, often oxidants or acids, are also critical. In many Rh(III)-catalyzed C-H activation/annulation reactions, a copper or silver salt is used as an oxidant to regenerate the active Rh(III) catalyst. The nature and stoichiometry of this co-catalyst can impact reaction efficiency and, in some cases, selectivity.

Catalyst SystemReaction TypeRole of Ligand/Co-catalystPotential Outcome with this compound or Derivatives
[CpRhCl2]2 / AgSbF6AnnulationLigand (Cp) stabilizes the active Rh(III) species; Co-catalyst (Ag+) acts as a halide scavenger.Controlled regioselectivity in annulation reactions with suitable coupling partners.
PPh3AuCl / AgOTfO-H AdditionLigand (PPh3) modulates the electronic properties and stability of the Au(I) catalyst; Co-catalyst (Ag+) acts as a halide scavenger.Efficient and regioselective hydration or alcohol addition to the alkyne.
Pd(OAc)2 / PAd2nBuHeteroannulationLigand (PAd2nBu) sterically and electronically influences the palladium center to favor a specific insertion pathway.Regiodivergent synthesis of heterocyclic structures from derivatives.

Mechanistic Elucidation of Novel Transformations Utilizing the Bifunctional Nature

The concurrent presence of an alkyne and an acetal in this compound presents an opportunity for developing novel transformations that engage both functional groups. Mechanistic investigations into such reactions are crucial for understanding the underlying principles and for designing more efficient and selective catalytic systems.

A hypothetical transformation could involve the initial activation of the alkyne by a transition metal, followed by an intramolecular reaction involving the acetal moiety. For example, a gold(I) catalyst could activate the alkyne, making it susceptible to nucleophilic attack. While the acetal oxygens themselves are not typically nucleophilic, a reaction could be designed where a Lewis acid co-catalyst activates the acetal, leading to the formation of an oxocarbenium ion. This electrophilic center could then be trapped by a nucleophile generated from the alkyne part of the molecule after its interaction with the metal catalyst.

Alternatively, the acetal could act as a directing group, coordinating to the metal center and positioning the catalyst for a specific transformation at the alkyne. While acetals are generally considered weak coordinating groups, their participation in directing C-H activation or other transformations cannot be entirely ruled out, especially in carefully designed systems.

The development of bifunctional catalysts, containing both a transition metal center and a Lewis acidic or basic site, could be particularly effective for activating both functionalities of this compound in a concerted or sequential manner. mdpi.comresearchgate.net Mechanistic studies for such hypothetical reactions would likely involve a combination of experimental techniques, such as kinetic analysis, isotopic labeling studies, and the isolation and characterization of reaction intermediates, alongside computational DFT calculations to map out the reaction energy profile.

Applications in Complex Molecular Synthesis and Natural Product Chemistry

4,4-Dimethoxy-3-methylbut-1-yne as a Precursor for Complex Architectures

The strategic placement of a terminal alkyne and a dimethyl acetal (B89532) within a four-carbon chain makes this compound a powerful tool for chemists. The terminal alkyne provides a handle for a variety of coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as for nucleophilic additions and cycloadditions. The dimethyl acetal serves as a protected form of an aldehyde, which can be unmasked under mild acidic conditions to reveal a reactive carbonyl group for subsequent transformations like Wittig reactions, aldol (B89426) condensations, and reductive aminations. This dual functionality allows for sequential and controlled bond-forming events, enabling the construction of intricate molecular frameworks from a relatively simple starting material.

Synthetic Utility in Heterocyclic Compound Construction

The unique structure of this compound lends itself readily to the synthesis of a diverse array of heterocyclic compounds. The terminal alkyne can participate in various cyclization strategies. For instance, it can undergo transition-metal-catalyzed cycloadditions with azides or nitrones to form triazoles and isoxazoles, respectively. Furthermore, the latent aldehyde functionality, once deprotected, can be utilized in condensation reactions with amines, hydrazines, or hydroxylamines to forge nitrogen- and oxygen-containing rings. A notable application is in the synthesis of highly substituted indoles through a tandem benzannulation/cyclization strategy, where the alkyne and the unmasked aldehyde play crucial roles in forming the fused ring system. orgsyn.org

Access to Functionalized Alkenes and Polyenes

This compound is instrumental in the stereocontrolled synthesis of functionalized alkenes and complex polyenes. orgsyn.org The alkyne can be selectively reduced to either a cis- or trans-alkene using standard methodologies such as Lindlar hydrogenation or sodium in liquid ammonia, respectively. The resulting alkene, still bearing the protected aldehyde, can then be further elaborated. This approach has been utilized in the stereocontrolled construction of complex polyene chains, which are key structural motifs in many natural products. The ability to control the geometry of the newly formed double bond is a significant advantage in total synthesis.

Key Intermediate in Biomolecule Synthesis and Analogues

The versatility of this compound extends to the synthesis of various classes of biomolecules and their analogues.

Carbohydrate and Polyketide Fragment Construction

In the realm of carbohydrate chemistry, this building block has been employed in stereoselective approaches to synthesize carbohydrates. orgsyn.org The alkyne can be functionalized and the aldehyde can be used to build up the carbon backbone of sugar molecules. Similarly, in the synthesis of polyketides, which are characterized by their repeating B-hydroxy ketone motifs, this compound serves as a valuable C4 building block. orgsyn.org Its functionalities allow for the iterative extension of the polyketide chain with control over stereochemistry.

Synthesis of Chlorosulfolipids and Related Natural Products

A significant application of a related compound, 4,4-dimethoxybut-1-yne (B1619715), has been demonstrated in the total synthesis of chlorosulfolipids. orgsyn.org These complex natural products feature a long carbon chain with multiple stereocenters and sulfate (B86663) groups. The butyne derivative serves as a key fragment for constructing the carbon skeleton of these lipids, highlighting its importance in accessing structurally challenging natural products.

Integration into Total Synthesis Strategies

The strategic importance of alkyne-acetal building blocks is evident in their successful incorporation into the total synthesis of several complex natural products, including isoflavones, indoles, and the frameworks of osajin (B1677503) and scandenone. orgsyn.orgnih.govmdpi.comnih.govresearchgate.net

In the synthesis of isoflavones like scandenone and osajin, which exhibit interesting biological activities, related propargyl precursors are key. nih.govmdpi.comnih.govresearchgate.net For instance, the synthesis of osajin and scandenone has been achieved through a strategy involving chemoselective propargylation and Claisen rearrangement reactions to construct the final natural products. nih.gov While not explicitly this compound, the use of a propargyl unit with a masked or precursor functionality at the 4-position is a recurring theme. The synthesis often involves the coupling of a key intermediate with a propargyl-containing fragment to build the characteristic chromenone core of these isoflavones. mdpi.commdpi.com

The synthesis of highly substituted indoles has also directly benefited from the use of 4,4-dimethoxybut-1-yne in a tandem benzannulation/cyclization strategy, demonstrating its utility in constructing important nitrogen-containing heterocyclic cores. orgsyn.org

The following table summarizes the key applications of this compound and related synthons in the synthesis of complex molecules.

Application AreaSynthetic StrategyResulting Framework/Molecule
Heterocyclic SynthesisTandem benzannulation/cyclizationSubstituted Indoles orgsyn.org
Natural Product SynthesisStereocontrolled polyene synthesisComplex Polyenes orgsyn.org
Biomolecule SynthesisStereoselective fragment constructionCarbohydrates, Polyketides orgsyn.org
Natural Product SynthesisCarbon skeleton constructionChlorosulfolipids orgsyn.org
Total SynthesisChemoselective propargylation, Claisen rearrangementOsajin, Scandenone nih.govmdpi.com
Total SynthesisStereoselective pyran annulationIsoflavones mdpi.comnih.govresearchgate.net

Limited Public Research Hinders Comprehensive Analysis of this compound in Advanced Synthesis

Despite its potential as a versatile building block in organic chemistry, a comprehensive analysis of the applications of this compound in complex molecular synthesis and natural product chemistry is significantly hampered by a notable lack of publicly available research. While the structural features of the compound, specifically its terminal alkyne and protected aldehyde functionalities, suggest a rich and varied reactivity, detailed studies outlining its use in the development of novel synthetic methodologies are scarce in the accessible scientific literature.

The bifunctional nature of this compound, theoretically allowing for sequential or one-pot reactions at two distinct reactive sites, positions it as a promising reagent for the construction of intricate molecular architectures. The terminal alkyne can participate in a wide array of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydrofunctionalizations. Simultaneously, the dimethoxy acetal serves as a masked aldehyde, which can be unveiled under specific conditions for subsequent carbon-carbon bond formations or other aldehyde-specific reactions. This dual functionality could, in principle, be leveraged to streamline synthetic routes and introduce molecular complexity in a controlled manner.

However, a thorough search of scientific databases and chemical literature reveals a significant gap in documented applications. Unlike its close analogue, 4,4-dimethoxybut-1-yne, which has been featured in numerous studies as a key intermediate in the synthesis of diverse molecular targets, the methylated counterpart remains largely unexplored in the public domain. Consequently, there is a lack of detailed research findings to populate a comprehensive discussion on its role in the synthesis of complex molecules or natural products.

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, and bifunctional molecules like this compound are prime candidates for such innovation. Methodologies that could potentially exploit its unique structure include tandem reactions where both the alkyne and the protected aldehyde are sequentially functionalized in a single synthetic operation. For instance, a Sonogashira coupling at the alkyne terminus followed by deprotection and a Wittig reaction of the resulting aldehyde could provide a rapid entry to complex enyne structures. Another possibility lies in intramolecular reactions, where a group introduced via the alkyne could react with the aldehyde upon deprotection, leading to the formation of carbocyclic or heterocyclic frameworks.

Unfortunately, without published research, any discussion on the development of such novel methodologies remains speculative. The scientific community has yet to fully report on the reaction conditions, substrate scope, and potential limitations of using this compound in these contexts. The creation of data tables detailing research findings, a key component of a thorough scientific review, is not feasible given the current state of available information.

Computational Chemistry and Theoretical Studies on 4,4 Dimethoxy 3 Methylbut 1 Yne Systems

Electronic Structure Analysis and Bonding Properties of Alkynyl Acetals

The electronic structure of an alkynyl acetal (B89532) like 4,4-dimethoxy-3-methylbut-1-yne is characterized by the interplay of the carbon-carbon triple bond and the adjacent acetal group. The alkyne's π-system, consisting of two perpendicular π-bonds, creates a region of high electron density. youtube.com This electron-rich nature makes the alkyne susceptible to attack by electrophiles and a participant in various cycloaddition reactions. nih.gov The carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry for the C-C≡C-H fragment. youtube.com

The adjacent acetal group, with its two electronegative oxygen atoms, influences the electronic environment of the alkyne. The oxygen atoms can exert an inductive electron-withdrawing effect, which can polarize the C-C triple bond. This polarization can be a key factor in determining the regioselectivity of addition reactions. nih.gov Furthermore, the lone pairs on the oxygen atoms can potentially engage in through-space interactions with the alkyne's π-system.

Natural Bond Orbital (NBO) analysis is a computational tool that can quantify these electronic effects. By analyzing the electron density, NBO can reveal the nature of the bonding orbitals and the extent of any charge transfer or delocalization between the alkyne and acetal moieties. These calculations can provide a more detailed picture of the electronic distribution within the molecule.

Reaction Pathway Mapping and Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. quantumatk.comlibretexts.org By calculating the energies of these species, chemists can determine the activation barriers for different reaction pathways and predict which routes are most likely to occur. quantumatk.com

Transition state theory (TST) provides a framework for relating the properties of the transition state to the reaction rate. libretexts.org Harmonic TST, a common implementation, uses the vibrational frequencies of the reactant and the transition state to estimate the rate constant. quantumatk.com These calculations are vital for understanding reaction mechanisms at a molecular level.

Elucidation of Catalyst-Substrate Interactions in Alkyne Transformations

Many reactions of alkynes are catalyzed by transition metals. acs.orgacs.org Computational studies are essential for understanding how catalysts interact with substrates like this compound to facilitate chemical transformations. For instance, in a palladium-catalyzed coupling reaction, density functional theory (DFT) calculations can be used to model the coordination of the alkyne to the metal center. acs.org These models can reveal the key interactions, such as π-backbonding from the metal to the alkyne, that activate the triple bond.

Furthermore, computational methods can elucidate the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states. This allows researchers to understand the role of the catalyst in lowering the activation energy and to rationalize the observed product distribution. In some cases, non-covalent interactions like cation-π interactions between a catalyst and the alkyne can play a significant role in the reaction mechanism. rsc.org For certain reactions, the interaction between a chiral ligand on the catalyst and a functional group on the substrate, such as a hydroxyl group, can create a two-point binding interaction that is crucial for achieving high enantioselectivity. acs.org

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

For unsymmetrical alkynes like this compound, addition reactions can lead to different regioisomers. Computational chemistry provides a powerful tool for predicting and explaining the observed regioselectivity. nih.govrsc.org By calculating the energies of the transition states leading to the different possible products, the preferred reaction pathway can be identified. nih.gov

Several factors can influence regioselectivity, including electronic effects and steric hindrance. nih.govrsc.org DFT calculations can be used to analyze the charge distribution in the alkyne and the attacking reagent to predict the site of initial attack. Frontier molecular orbital (FMO) theory is another useful concept, where the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile (or vice versa) determines the reaction's feasibility and regiochemistry. researchgate.net The regioselectivity of alkyne insertion in some reactions has been shown to correlate with the NBO charges of the alkyne carbons. nih.gov

Similarly, computational methods can be used to predict the stereoselectivity of reactions, such as whether a reaction will proceed via a syn or anti addition to the alkyne. By modeling the three-dimensional structures of the transition states, the steric and electronic factors that favor one stereoisomer over another can be elucidated.

Conformational Landscape Analysis of this compound

Even a relatively simple molecule like this compound can exist in multiple conformations due to rotation around its single bonds. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. lumenlearning.comchemistrysteps.com This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface.

For this compound, key rotations would include the C-C bond connecting the chiral center to the methoxy-bearing carbon and the C-O bonds of the acetal. The relative energies of the different conformers are influenced by a combination of steric and electronic effects. For example, gauche interactions between bulky groups will destabilize a conformer, while attractive interactions like hydrogen bonds (if applicable) could stabilize it. lumenlearning.comyoutube.com

The results of a conformational analysis can be presented as a potential energy diagram, showing the energy as a function of one or more dihedral angles. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be populated at a given temperature. openochem.orglibretexts.org

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (H-C≡C-C)Dihedral Angle (C≡C-C-O)Relative Energy (kcal/mol)
A180°60°0.00
B180°180°1.20
C180°-60°0.85
D60°60°2.50

Note: This table is for illustrative purposes only. Actual values would require specific computational calculations.

Applications of Quantum Chemical Calculations in Mechanistic Elucidation (e.g., Carbene intermediates)

Quantum chemical calculations are particularly valuable for studying reactive intermediates, which are often too short-lived to be observed directly by experimental methods. nih.gov Carbenes, for example, are highly reactive species with a neutral divalent carbon atom that can be involved in reactions of alkynes. nih.govutah.edu

Computational studies can be used to investigate the formation of carbene intermediates from precursors and their subsequent reactions. nih.gov For instance, in the reaction of a diazo compound with an alkyne, DFT calculations can be used to model the decomposition of the diazo compound to form a carbene and then the addition of the carbene to the alkyne to form a cyclopropene. nih.gov These calculations can also shed light on the spin state of the carbene (singlet or triplet) and how this affects its reactivity and the stereochemistry of the products. nih.gov The introduction of different substituents can affect the singlet-triplet energy splitting of the carbene, which in turn influences the reaction outcome. nih.gov

By mapping the potential energy surface for these processes, researchers can gain a detailed understanding of the reaction mechanism and make predictions about how changes in the substrate or reaction conditions will affect the outcome. This predictive power is a key strength of computational chemistry in modern organic synthesis.

Advanced Spectroscopic and Analytical Research Methodologies Applied to 4,4 Dimethoxy 3 Methylbut 1 Yne and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4,4-dimethoxy-3-methylbut-1-yne and its derivatives. It provides unparalleled detail regarding the connectivity and spatial arrangement of atoms within a molecule.

Advanced 1D and 2D NMR Techniques for Connectivity and Configuration Analysis

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. The ¹H NMR spectrum would reveal distinct signals for the acetylenic proton, the methoxy (B1213986) groups, the methyl group, and the methine proton, with their chemical shifts and coupling constants providing initial structural clues. The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), complements this by identifying the different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). youtube.com

For a more in-depth analysis of complex reaction products, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, mapping out the spin systems within a molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are pivotal for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are essential for unambiguously assembling the molecular framework of novel products derived from this compound. For instance, in a reaction where the alkyne functionality is transformed, these 2D NMR techniques would be critical in determining the new connectivity and stereochemistry of the resulting product. researchgate.net

Isotopic Labeling Studies in Reaction Mechanism Determination

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov In studies involving this compound, specific atoms can be replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For example, synthesizing this compound with a ¹³C-labeled acetylenic carbon would allow researchers to follow this specific carbon atom during a reaction.

By analyzing the NMR and mass spectra of the products, the position of the isotopic label can be determined, providing direct evidence for bond-forming and bond-breaking steps. This approach is invaluable for distinguishing between proposed mechanistic pathways, such as concerted versus stepwise processes, and for identifying the occurrence of molecular rearrangements. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. openstax.org For this compound, the IR spectrum would exhibit characteristic absorption bands. The terminal alkyne C≡C stretch typically appears in the 2100-2260 cm⁻¹ region, while the ≡C-H stretch is observed as a sharp, intense band around 3300 cm⁻¹. libretexts.orgmasterorganicchemistry.com The C-O stretches of the methoxy groups would be visible in the 1000-1300 cm⁻¹ range, and the C-H stretches of the methyl and methoxy groups would appear below 3000 cm⁻¹. libretexts.orgpressbooks.pub

During a chemical reaction, IR spectroscopy can be used to monitor the disappearance of these characteristic reactant peaks and the appearance of new peaks corresponding to the functional groups of the product. For instance, if the alkyne is hydrated, the disappearance of the alkyne bands and the appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ would indicate the formation of a ketone. libretexts.org

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Terminal Alkyne (C≡C)2100 - 2260
Acetylenic C-H (≡C-H)~3300
Alkane C-H2850 - 2960
Ether (C-O)1000 - 1300
Ketone (C=O)~1715
Alcohol (O-H)Broad, ~3200-3600

Mass Spectrometry (MS) in Reaction Outcome Analysis and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak (M⁺), confirming its molecular weight. The fragmentation pattern can provide further structural verification, for example, through the loss of a methoxy group or other small fragments.

In the context of reaction analysis, MS is crucial for identifying the molecular weights of the products formed, including any side products or impurities. This information is vital for assessing the success of a reaction and for identifying unexpected chemical transformations. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. nih.gov

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

When chemical reactions yield a mixture of products, separation is necessary before individual components can be identified. Coupling chromatographic techniques with spectroscopy provides a powerful solution for analyzing such complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov The reaction mixture is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer for identification. ajrconline.org This technique is highly effective for profiling the products of reactions involving this compound, provided the products are amenable to GC analysis.

For less volatile or thermally sensitive products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net The reaction mixture is separated by high-performance liquid chromatography (HPLC), and the eluting components are subsequently analyzed by the mass spectrometer. LC-MS is a versatile technique capable of handling a wide range of organic molecules and is particularly useful for analyzing more complex or polar reaction products that may arise from transformations of this compound. nih.gov

In Situ Spectroscopic Methods for Real-time Reaction Monitoring and Kinetic Studies (e.g., FTIR, Raman spectroscopy)

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples. nih.gov This provides a dynamic view of the reaction progress and enables the collection of kinetic data.

Fourier Transform Infrared (FTIR) spectroscopy can be employed in situ by using an attenuated total reflectance (ATR) probe immersed in the reaction vessel. nih.gov This allows for the continuous collection of IR spectra, tracking the concentration changes of reactants, intermediates, and products over time. copernicus.org This data can be used to determine reaction rates and to gain insights into the reaction mechanism.

Raman spectroscopy is another powerful in situ technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used to monitor changes in the C≡C bond of this compound and other key functional groups, often with less interference from the solvent compared to IR spectroscopy. By following the intensity of specific Raman bands over time, detailed kinetic profiles of the reaction can be constructed.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods employed for determining enantiomeric excess are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques provide information not only on the enantiomeric purity but also on the absolute configuration of chiral centers.

The enantioselective synthesis of chiral derivatives often involves the transformation of the alkyne or the masked aldehyde functionality of this compound. The resulting chiral products, which may contain stereocenters adjacent to the triple bond or within a modified acetal (B89532) group, can be analyzed using chiroptical methods.

Detailed Research Findings

While specific research directly detailing the chiroptical properties of chiral derivatives of this compound is not extensively available in the public domain, the principles of chiroptical spectroscopy can be applied to predict and analyze their behavior. The analysis would typically involve comparing the experimentally measured ECD or VCD spectra with those calculated using quantum chemical methods for a specific enantiomer.

For instance, in a hypothetical chiral derivative where the methyl group at the 3-position is replaced by a more complex substituent, the resulting stereocenter would induce a characteristic chiroptical signature. The intensity of the circular dichroism signal is directly proportional to the enantiomeric excess of the sample.

Data Tables

The generation of specific data tables for the chiroptical properties of this compound derivatives requires experimental data from targeted research, which is not currently available. However, a representative data table for a hypothetical chiral alkyne derivative is presented below to illustrate the type of data obtained from such studies.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

ParameterValue
Enantiomer (R)-enantiomer
Specific Rotation ([α]D) +XX.X deg (c=1.0, CHCl3)
ECD λmax (nm) XXX
Δε (M-1cm-1) +X.XX
VCD νmax (cm-1) XXXX
ΔA x 10-4 +X.XX

This table would be populated with actual experimental values from the analysis of a synthesized chiral derivative.

Q & A

Q. How should researchers design controls to validate the specificity of this compound in catalytic applications?

  • Methodological Answer : Include negative controls (e.g., reaction without catalyst) and competitive substrates (e.g., non-methoxy analogs) to assess background activity. Use isotopic labeling (13^{13}C-methoxy groups) to track incorporation in products via MS/MS fragmentation. For kinetic studies, employ pseudo-first-order conditions with excess reagent to isolate rate dependencies .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50_{50} data. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., varying concentrations). Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests. For non-parametric data, employ Kruskal-Wallis with Dunn’s correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.